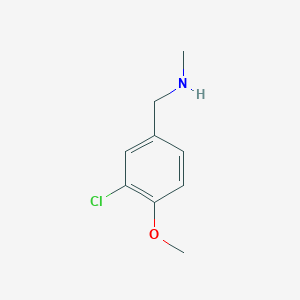

![molecular formula C20H16ClN7O3 B267896 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267896.png)

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TMT, is a synthetic hallucinogenic compound that has been used in scientific research to study the mechanisms of action and physiological effects of hallucinogens. TMT is a member of the class of compounds known as tryptamines, which are structurally similar to the neurotransmitter serotonin.

作用机制

The exact mechanism of action of 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is thought to act on the serotonin system in the brain. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is believed to bind to serotonin receptors in the brain, which leads to the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin system is thought to be responsible for the hallucinations and altered states of consciousness produced by 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Biochemical and Physiological Effects

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to produce a wide range of biochemical and physiological effects in animals and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to produce changes in brain activity, including changes in the activity of the visual cortex and the default mode network.

实验室实验的优点和局限性

One advantage of using 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is that it produces a consistent and reproducible set of effects. This allows researchers to study the effects of hallucinogens in a controlled and systematic way. However, one limitation of using 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is that it may not accurately reflect the effects of other hallucinogenic compounds. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a relatively unique compound, and its effects may not be representative of other compounds in the tryptamine or phenethylamine classes.

未来方向

There are many potential future directions for research on 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and other hallucinogenic compounds. One area of interest is the potential therapeutic uses of these compounds. Recent research has suggested that hallucinogens may have potential for treating a range of mental health conditions, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new compounds that can selectively target specific serotonin receptors in the brain. These compounds may be able to produce the beneficial effects of hallucinogens without the unwanted side effects. Finally, there is a need for more research on the long-term effects of hallucinogenic compounds on the brain and the body. Understanding these effects will be critical for the safe and effective use of these compounds in both research and clinical settings.

合成方法

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Leuckart-Wallach reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Leuckart-Wallach reaction involves the reduction of an amide or imide with a reducing agent such as lithium aluminum hydride or sodium borohydride.

科学研究应用

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study the mechanisms of action and physiological effects of hallucinogens. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to produce hallucinations and altered states of consciousness in animals and humans. 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been used to study the role of the serotonin system in the brain and the effects of hallucinogens on this system.

属性

产品名称 |

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |

|---|---|

分子式 |

C20H16ClN7O3 |

分子量 |

437.8 g/mol |

IUPAC 名称 |

10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |

InChI |

InChI=1S/C20H16ClN7O3/c1-30-12-7-8-13(14(9-12)31-2)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |

InChI 键 |

YDSBNZANGUWZBS-UHFFFAOYSA-N |

手性 SMILES |

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)OC |

SMILES |

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)OC |

规范 SMILES |

COC1=CC(=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)

![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)

![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)

![3-[(4-Bromobenzyl)amino]-1-adamantanol](/img/structure/B267837.png)

![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)

![1-[3-(Benzylamino)propyl]pyrrolidin-2-one](/img/structure/B267840.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)

![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)

![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)